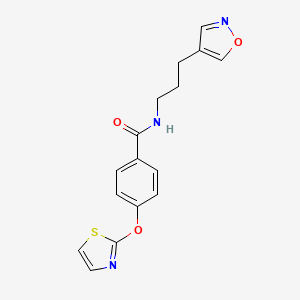

N-(3-(isoxazol-4-yl)propyl)-4-(thiazol-2-yloxy)benzamide

Description

Properties

IUPAC Name |

N-[3-(1,2-oxazol-4-yl)propyl]-4-(1,3-thiazol-2-yloxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S/c20-15(17-7-1-2-12-10-19-21-11-12)13-3-5-14(6-4-13)22-16-18-8-9-23-16/h3-6,8-11H,1-2,7H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNCKPMFUJZVTII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCCC2=CON=C2)OC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(isoxazol-4-yl)propyl)-4-(thiazol-2-yloxy)benzamide typically involves multi-step organic reactions. One possible route could include:

Formation of the Isoxazole Ring: Starting from a suitable precursor, the isoxazole ring can be synthesized through cyclization reactions.

Formation of the Thiazole Ring: Similarly, the thiazole ring can be synthesized from appropriate starting materials.

Coupling Reactions: The isoxazole and thiazole intermediates can be coupled to a benzamide backbone through nucleophilic substitution or other coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-(isoxazol-4-yl)propyl)-4-(thiazol-2-yloxy)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under certain conditions, potentially altering its biological activity.

Reduction: Reduction reactions could modify the functional groups present in the molecule.

Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens or nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while substitution could introduce new functional groups.

Scientific Research Applications

N-(3-(isoxazol-4-yl)propyl)-4-(thiazol-2-yloxy)benzamide may have applications in various fields:

Chemistry: As a building block for more complex molecules.

Biology: Potentially as a probe or inhibitor in biochemical assays.

Medicine: Possible therapeutic applications if the compound exhibits biological activity.

Industry: Use in the synthesis of materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action for N-(3-(isoxazol-4-yl)propyl)-4-(thiazol-2-yloxy)benzamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets like enzymes, receptors, or nucleic acids, modulating their function through binding interactions.

Comparison with Similar Compounds

Heterocyclic Diversity

- Target Compound: The combination of isoxazole and thiazole provides distinct electronic profiles.

- Imidazo-thiazole Derivatives (315703-75-4, 315704-15-5) : Fused imidazo-thiazole or imidazo-pyridine systems increase planarity and rigidity, likely enhancing affinity for flat binding pockets (e.g., ATP sites in kinases) but reducing adaptability to diverse targets .

Solubility and Bioavailability

- Carboxylic Acid Derivatives (315704-15-5, 315704-34-8) : The presence of a carboxylic acid group improves water solubility but may limit passive diffusion across lipid membranes. This contrasts with the target compound’s benzamide, which balances moderate solubility and permeability .

- Fluorinated Analog (349129-57-3) : Fluorine’s electronegativity and lipophilicity could enhance blood-brain barrier penetration but reduce solubility compared to the target’s polar thiazol-2-yloxy group .

Metabolic Stability

- Benzimidazole Derivative (380644-81-5) : The benzimidazole moiety is prone to oxidative metabolism, whereas the target compound’s isoxazole may confer stability against cytochrome P450 enzymes due to its lower electron density .

Research Findings and Implications

Kinase Inhibition Potential: Imidazo-thiazole derivatives (e.g., 315703-75-4) are structurally analogous to known kinase inhibitors (e.g., dasatinib), suggesting the target compound could similarly inhibit tyrosine kinases but with distinct selectivity due to its isoxazole linker .

Antimicrobial Activity : Thiazole-containing compounds often exhibit antimicrobial properties. The target compound’s thiazol-2-yloxy group may disrupt bacterial membrane synthesis, while N-benzyl-4-fluoro-N-isopropylbenzamide’s fluorine could enhance Gram-positive activity .

Biological Activity

N-(3-(isoxazol-4-yl)propyl)-4-(thiazol-2-yloxy)benzamide is a synthetic organic compound notable for its unique structural features, including isoxazole and thiazole rings. These heterocycles are prevalent in many biologically active molecules, making this compound a subject of interest in medicinal chemistry and pharmacology. This article discusses the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- IUPAC Name : N-[3-(1,2-oxazol-4-yl)propyl]-4-(1,3-thiazol-2-yloxy)benzamide

- Molecular Formula : C16H15N3O3S

- CAS Number : 1904066-76-7

- Molecular Weight : 329.4 g/mol

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The presence of isoxazole and thiazole rings suggests potential mechanisms through which the compound may exert its effects:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in various biochemical pathways.

- Receptor Modulation : It could interact with specific receptors, altering cellular signaling pathways.

- Membrane Disruption : Similar compounds have shown the ability to disrupt bacterial membranes, leading to cell death.

Biological Activity

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. For instance, compounds containing isoxazole and thiazole moieties have been reported to be effective against resistant strains of bacteria such as Staphylococcus aureus (MRSA) .

Comparative Studies

A comparative analysis with other compounds containing isoxazole or thiazole rings reveals that this compound may serve as a scaffold for developing new antimicrobial agents. The following table summarizes findings from related studies:

| Compound Name | Biological Activity | Target Pathway |

|---|---|---|

| KKL-35 | Antibacterial | Trans-translation inhibition |

| HSGN-94 | Antimicrobial | Lipoteichoic acid biosynthesis inhibition |

| This compound | Potential antibacterial | Unknown, further studies needed |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that related compounds effectively inhibited the growth of MRSA with minimal inhibitory concentrations (MICs) as low as 0.25 μg/mL . This highlights the potential of this compound in treating resistant bacterial infections.

- Mechanistic Insights : Research has shown that modifications to the structure of similar benzamides can significantly affect their biological activity. This suggests that systematic exploration of this compound's derivatives may uncover novel mechanisms and enhance its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing N-(3-(isoxazol-4-yl)propyl)-4-(thiazol-2-yloxy)benzamide, and how can researchers validate its structural integrity?

- Methodological Answer : Synthesis typically involves sequential coupling reactions. For example:

Step 1 : React 4-(thiazol-2-yloxy)benzoic acid with thionyl chloride to form the acyl chloride intermediate.

Step 2 : Couple with 3-(isoxazol-4-yl)propan-1-amine under basic conditions (e.g., pyridine or DIPEA) in anhydrous DCM or THF.

Validation requires 1H/13C NMR to confirm amide bond formation and substituent positions, HPLC for purity assessment (>95%), and HRMS to verify molecular weight .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : Assign peaks for the isoxazole (δ 8.5–9.0 ppm) and thiazole (δ 7.5–8.0 ppm) protons.

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns.

- HPLC : Use a C18 column with acetonitrile/water gradient to assess purity.

- X-ray Crystallography (if crystalline): Resolve spatial arrangement of functional groups .

Q. What preliminary biological assays are recommended to evaluate its activity?

- Methodological Answer : Start with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and apoptosis induction via flow cytometry (Annexin V/PI staining). Compare activity to known Bcl-2 inhibitors (e.g., ABT-199) to identify potential targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and minimize by-products during synthesis?

- Methodological Answer :

- Solvent Selection : Test polar aprotic solvents (DMF, DMSO) vs. chlorinated solvents (DCM) for coupling efficiency.

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during acylation.

- Catalyst Screening : Evaluate coupling agents (HATU, EDCI) with additives (HOAt) to enhance amide bond formation.

- Design of Experiments (DoE) : Use factorial designs to analyze interactions between variables (e.g., solvent, temperature, stoichiometry) .

Q. How can researchers resolve discrepancies in reported biological activities across different assays?

- Methodological Answer :

- Assay Replication : Repeat under standardized conditions (e.g., cell line passage number, serum concentration).

- Structural Analogs : Synthesize derivatives (e.g., isoxazole-to-thiazole substitutions) to isolate pharmacophore contributions.

- Target Profiling : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct binding to Bcl-2 proteins, bypassing cell-based variability .

Q. What computational strategies predict binding interactions with Bcl-2 family proteins?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with Bcl-2’s hydrophobic groove.

- MD Simulations : Run 100-ns simulations in explicit solvent to assess stability of ligand-protein complexes.

- Free Energy Calculations : Apply MM/GBSA to predict binding affinities, validated by experimental IC50 values .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

- Methodological Answer :

- Accelerated Stability Studies : Store aliquots at -20°C (dry), 4°C (in DMSO), and room temperature. Monitor degradation via HPLC at 0, 1, 3, and 6 months.

- Light Sensitivity : Use amber vials to prevent photodegradation of the thiazole and benzamide moieties .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data regarding pro-apoptotic activity in leukemia vs. solid tumor models?

- Methodological Answer :

- Tissue-Specific Expression : Quantify Bcl-2/Bax ratios in tested cell lines via Western blot.

- Microenvironment Factors : Replicate assays in 3D spheroids or co-cultures with stromal cells to mimic in vivo conditions.

- Metabolic Profiling : Use Seahorse assays to compare mitochondrial respiration in responsive vs. resistant models .

Methodological Tables

| Parameter | Optimization Strategy | Key References |

|---|---|---|

| Reaction Yield | EDCI/HOAt in DMF, 0°C, 12h | |

| Purity Threshold | >95% via HPLC (C18, 254 nm) | |

| Biological Target Validation | SPR binding to Bcl-2 (KD < 100 nM) | |

| Stability | -20°C in anhydrous DMSO, amber vials |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.